molecular formula C15H16N4O3 B2959327 ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate CAS No. 866151-60-2

ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate

Cat. No.: B2959327
CAS No.: 866151-60-2
M. Wt: 300.318
InChI Key: VLIGBKFCZCKKCY-WOJGMQOQSA-N
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Description

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate typically involves the reaction of ethyl carbamate with an appropriate pyrimidine derivative under specific reaction conditions. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting antitumor effects .

Comparison with Similar Compounds

Ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate can be compared with other pyrimidine derivatives, such as:

This compound stands out due to its unique structure and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-21-15(20)19-18-11(2)12-5-7-13(8-6-12)22-14-16-9-4-10-17-14/h4-10H,3H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGBKFCZCKKCY-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331631
Record name ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866151-60-2
Record name ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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